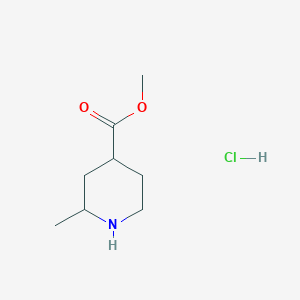
Methyl 2-methylpiperidine-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-methylpiperidine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is a solid substance and is used as a reactant for the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C8H15NO2.ClH/c1-6-3-4-9-7(5-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it is known to be used as a reactant in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.67 . The compound is stored at room temperature .科学的研究の応用
Formation Constants and Conformational Analysis
Research by McGregor et al. (2018) utilized quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to investigate the speciation in systems involving 2-methylpiperidine, a closely related compound to Methyl 2-methylpiperidine-4-carboxylate hydrochloride. This study revealed that the carbamate of 2-methylpiperidine is a stable species in aqueous solutions, providing essential data for understanding the chemical behavior of similar compounds (McGregor et al., 2018).
Large-Scale Synthesis Processes
Chen et al. (2019) developed a simple and robust process for synthesizing 4-Methylenepiperidine hydrochloride, another compound closely related to this compound. This study emphasizes the importance of efficient synthesis processes for compounds used in drug development, highlighting the relevance for similar compounds (Chen et al., 2019).
Application in Material Science and Biochemistry
Toniolo et al. (1998) explored the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a compound structurally similar to this compound, in material science and biochemistry. This compound has been shown to be an effective inducer in peptides and a useful probe in various applications, suggesting potential uses for this compound in similar fields (Toniolo et al., 1998).
Catalytic Applications
Research by Egorova et al. (2002) studied the hydrodenitrogenation of 2-methylpiperidine, which is crucial in understanding the reactivity of nitrogen-containing compounds like this compound in catalytic processes. This study provides insights into the reaction mechanisms and potential applications in catalysis (Egorova et al., 2002).
Conformational Studies and Crystallography
Dega-Szafran et al. (2006) conducted a study on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, which is structurally related to this compound. The research focused on crystallography and conformational analysis, contributing to the broader understanding of the physical and chemical properties of similar compounds (Dega-Szafran et al., 2006).
Safety and Hazards
特性
IUPAC Name |
methyl 2-methylpiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARIIFVOZSXRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
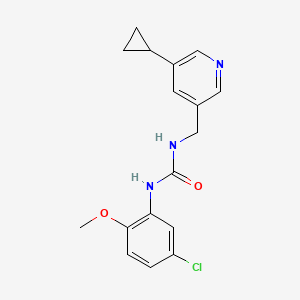
![1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene](/img/structure/B2944951.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)

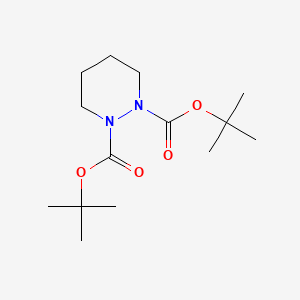
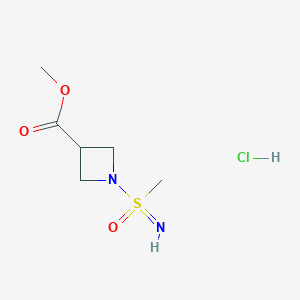
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)
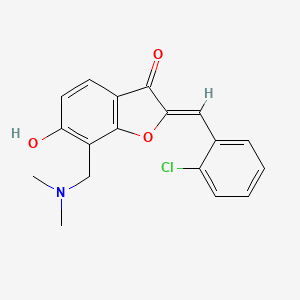
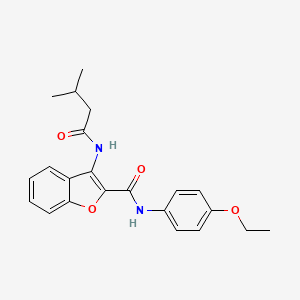
![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)
